3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Overview

Description

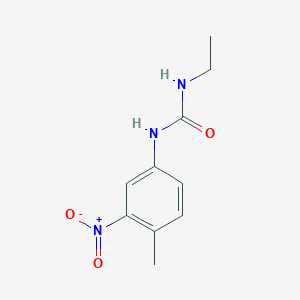

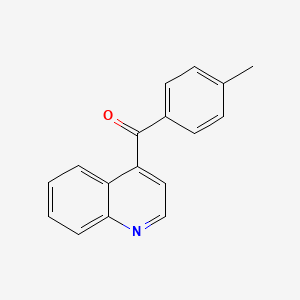

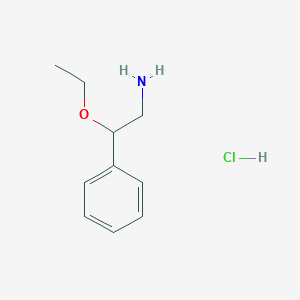

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 .

Synthesis Analysis

The synthesis of N-substituted ureas, such as 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is characterized by the presence of an ethyl group and a 4-methyl-3-nitrophenyl group attached to a urea moiety . Further analysis of the molecular structure would require more specific data such as NMR or X-ray crystallography results .Physical And Chemical Properties Analysis

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.Scientific Research Applications

Propellant Stabilizer Derivatives

A study developed a procedure for the N-ethylation and methylation of 1,3-diphenylureas, including derivatives with 4-nitrophenyl groups. These compounds, including 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, are important as nitro derivatives of propellant stabilizers like ethyl and methyl centralite (Curtis, 1988).

Urea Pesticide Metabolites

The nitrosated derivatives of urea, including compounds similar to 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, were studied for their chromosomal aberrations and sister-chromatid exchanges in cells. This research contributes to understanding the clastogenicity and SCE induction properties of such compounds (Thust et al., 1980).

Rheology and Gelation of Low Molecular Weight Salt Hydrogelators

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, forms hydrogels whose morphology and rheology are anion-dependent. This study highlights the potential of urea derivatives in tuning the physical properties of hydrogels (Lloyd & Steed, 2011).

Antitumor Activity of Nitrosoureas

The antitumor activity of certain nitrosoureas, including compounds similar to 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, was explored. These findings contribute to the broader understanding of the potential therapeutic applications of nitrosoureas in cancer treatment (Kamiya et al., 1986).

Synthesis of Ureas from Carboxylic Acids

A method for synthesizing ureas, including 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, from carboxylic acids via Lossen rearrangement was demonstrated. This process offers a mild and efficient approach to urea synthesis (Thalluri et al., 2014).

Urea-Fluoride Interaction Studies

Research on 1,3-bis(4-nitrophenyl)urea demonstrated its hydrogen bonding interaction with various anions. This study contributes to the understanding of the chemical properties and potential applications of urea derivatives in molecular interactions (Boiocchi et al., 2004).

Safety And Hazards

The safety information available indicates that 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea should be handled with care . It is recommended to keep the container tightly closed, protect it from moisture, and store it at room temperature . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin .

properties

IUPAC Name |

1-ethyl-3-(4-methyl-3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYPZVPLAOCLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)

![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)